(Styryl)lithium

Description

Historical Trajectories and Foundational Concepts in Organolithium Chemistry

The field of organometallic chemistry, which bridges organic and inorganic chemistry, began to take shape in the 19th century. openochem.org However, it was not until 1917 that the first organolithium compounds—methyllithium, ethyllithium, and phenyllithium—were synthesized by Wilhelm Schlenk. nih.govresearchgate.net This breakthrough was facilitated by Schlenk's development of techniques for handling air- and moisture-sensitive compounds. nih.govresearchgate.net Subsequent pioneering work by Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s further expanded the understanding and application of these potent reagents. wikipedia.orgopenochem.org

Organolithium compounds are defined by the presence of a direct carbon-lithium (C-Li) bond. wikipedia.orgnumberanalytics.com Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, with the carbon atom bearing a partial negative charge. wikipedia.org This polarization makes organolithium reagents powerful nucleophiles and strong bases, capable of deprotonating even very weak acids. wikipedia.orgnih.gov A key structural feature of organolithium compounds is their tendency to form aggregates (oligomers) in solution, such as dimers, tetramers, and hexamers, through 3-center, 2-electron bridging bonds. mt.comlibretexts.org The degree of aggregation and the structure of these oligomers can be influenced by the organic substituent, the solvent, and the temperature, which in turn affects the reagent's reactivity. wikipedia.orgmt.comnumberanalytics.com

Prominence of (Styryl)lithium Species in Precision Polymer Synthesis and Organic Transformations

This compound species are central to two major areas of chemical synthesis: precision polymer synthesis and organic transformations. Their most prominent role is in living anionic polymerization, a method that enables the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions, and defined architectures. mdpi.com In this process, an initiator, such as an alkyllithium, adds to a styrene (B11656) monomer, generating a this compound active species at the end of the growing polymer chain, often referred to as polythis compound (PSLi). researchgate.netacs.org This living chain end remains active and will continue to add more monomer units until intentionally terminated. mdpi.comnih.gov This level of control is a hallmark of anionic polymerization and has made it an indispensable technique for producing well-defined polystyrenes and block copolymers. researchgate.net

In the realm of organic transformations, this compound compounds are key intermediates in carbolithiation reactions. wikipedia.org This reaction involves the addition of an organolithium reagent across the carbon-carbon double bond of a styrene derivative. rsc.orgrsc.org The process is thermodynamically favorable when the newly formed this compound species is more stable than the starting organolithium reagent. rsc.org This newly generated intermediate can then be trapped with various electrophiles, allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. rsc.orgnih.gov The ability to control the regio- and stereoselectivity of these reactions, often through the use of chiral ligands, has made enantioselective carbolithiation an attractive method for asymmetric synthesis. nih.gov

Definitional Scope and Significance within Modern Synthetic Methodologies

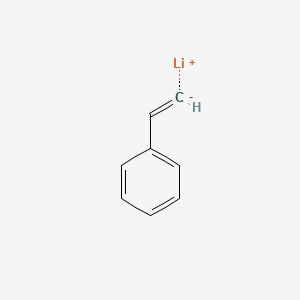

This compound, with the chemical formula C₈H₇Li, is an organometallic compound where a lithium cation is associated with a styrenyl anion. nih.gov Within the broader context of modern synthetic methodologies, its significance lies in the predictable and controllable reactivity of the C-Li bond. researchgate.net This predictability allows chemists to design synthetic routes with high precision.

The importance of this compound is particularly evident in its application as a powerful synthetic tool. The living nature of polythis compound in anionic polymerization provides a robust platform for creating advanced macromolecular structures, such as block copolymers and end-functionalized polymers, which are crucial in materials science. numberanalytics.comacs.org Furthermore, the generation of this compound intermediates via carbolithiation offers an efficient pathway for carbon-carbon bond formation, a fundamental operation in the synthesis of fine chemicals and pharmaceuticals. rsc.orgnumberanalytics.comnih.gov The ability to generate a new, reactive organolithium species from a less reactive one and an alkene is a powerful strategy in multi-step organic synthesis. rsc.org

Interactive Data Tables

Below are data tables summarizing key information related to this compound and its reactions.

Table 1: Chemical Properties of this compound This table outlines the basic chemical identifiers and properties of the parent this compound compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | lithium;ethenylbenzene | nih.gov |

| Molecular Formula | C₈H₇Li | nih.gov |

| Molecular Weight | 110.1 g/mol | nih.gov |

| CAS Number | 4843-72-5 | nih.gov |

Table 2: Reactivity of Organolithium Reagents in the Carbolithiation of Styrene The efficiency of the addition of organolithium reagents to styrene is dependent on the nature of the organic group. This table provides a general reactivity trend.

| Organolithium Type | Relative Reactivity with Styrene | Typical Reaction Conditions | Source |

|---|---|---|---|

| Tertiary (e.g., t-BuLi) | High | Et₂O, -78 °C | rsc.org |

| Secondary (e.g., s-BuLi) | High | Et₂O, -78 °C | rsc.org |

| Primary (e.g., n-BuLi) | Moderate | Et₂O, requires higher temp. (~-25 °C) | rsc.org |

Table 3: Effect of Solvent on the Reaction of Alkyllithium with Styrene The choice of solvent plays a critical role in controlling the outcome of the reaction between alkyllithiums and styrene.

| Solvent | Observation | Outcome | Source |

|---|---|---|---|

| Diethyl ether (Et₂O) | Reaction is controllable | Forms a stabilized benzylic organolithium intermediate, minimizing polymerization | rsc.org |

| Tetrahydrofuran (B95107) (THF) | Facile polymerization | The intermediate is not sufficiently stabilized, leading to rapid polymerization | rsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

4843-72-5 |

|---|---|

Molecular Formula |

C8H7Li |

Molecular Weight |

110.1 g/mol |

IUPAC Name |

lithium;ethenylbenzene |

InChI |

InChI=1S/C8H7.Li/c1-2-8-6-4-3-5-7-8;/h1-7H;/q-1;+1 |

InChI Key |

HYTPUZBQMLUOGL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]=CC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Solution Structure and Aggregation Phenomena of Styryl Lithium Species

Characterization of Oligomeric Aggregation States (Monomers, Dimers, Tetramers)

(Styryl)lithium in solution does not typically exist as a simple monomeric species. Instead, it forms oligomeric aggregates, primarily through interactions between the electron-deficient lithium atoms and the electron-rich carbon centers of the styryl anions. The most common aggregation states for organolithium compounds are monomers, dimers, and tetramers, with the specific equilibrium depending on factors such as concentration, solvent, and temperature. While detailed studies specifically on this compound are not extensively documented in publicly available literature, the behavior of the closely related polythis compound (PSLi) provides significant insights. In non-polar solvents like benzene (B151609), the chain ends of PSLi are known to be associated, implying the formation of aggregates.

For many organolithium compounds, a general trend is observed where lower temperatures and higher concentrations favor the formation of higher-order aggregates like tetramers. Conversely, dilution and increased temperature can shift the equilibrium towards lower aggregation states such as dimers and monomers. The reactivity of these species generally follows the order of monomers being the most reactive, followed by dimers, and then tetramers. This is attributed to the increased steric hindrance and the delocalization of the carbanionic charge within the aggregate structure.

Influence of Solvent Polarity on Aggregation Equilibrium (e.g., Hydrocarbons vs. Ethereal Solvents)

The polarity of the solvent plays a crucial role in modulating the aggregation equilibrium of this compound. In non-polar hydrocarbon solvents such as cyclohexane or benzene, organolithium compounds exhibit a strong tendency to form higher-order aggregates. For instance, n-butyllithium is known to exist predominantly as a hexamer in cyclohexane and as a tetramer in diethyl ether wikipedia.org. This aggregation is driven by the desire to stabilize the polar C-Li bond in a non-polar environment.

In contrast, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are Lewis basic and can coordinate with the lithium centers. This coordination disrupts the inter-aggregate lithium-carbon bonds, leading to a deaggregation of the oligomeric clusters. Consequently, in ethereal solvents, this compound is expected to exist in lower aggregation states, such as dimers and monomers, compared to hydrocarbon solvents. The general reactivity of organolithium reagents is often enhanced in ethereal solvents due to the prevalence of these more reactive, lower-order species.

Modulatory Effects of Lewis Basic Additives on Aggregation and Reactivity (e.g., Tetrahydrofuran, Tetramethylethylenediamine, Lithium Chloride)

The addition of strong Lewis basic additives can further influence the aggregation state and, consequently, the reactivity of this compound. These additives compete with the carbanion for coordination to the lithium cation, leading to the breakdown of larger aggregates into smaller, more reactive species.

Tetrahydrofuran (THF): As a polar ethereal solvent, THF itself acts as a Lewis base. The addition of THF to a hydrocarbon solution of an organolithium reagent typically leads to deaggregation. Studies on polythis compound have shown that the addition of THF can decrease the formation of dimeric species, which is consistent with the principle that Lewis bases disfavor aggregation acs.org.

Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating Lewis base that is particularly effective at deaggregating organolithium compounds. Its ability to form stable chelate complexes with lithium cations can break down even highly stable tetramers and hexamers into dimers or even monomers. This deaggregation significantly enhances the nucleophilicity and basicity of the organolithium reagent.

Lithium Chloride (LiCl): While not a traditional Lewis base, LiCl is known to have a significant effect on the aggregation and reactivity of organolithium compounds. It can form mixed aggregates with organolithium species, which can alter the solubility and reactivity of the reagent. The precise effect of LiCl on this compound aggregation would depend on the specific reaction conditions.

The general trend for the deaggregating power of Lewis bases is often related to their coordination ability, with stronger and chelating bases having a more pronounced effect.

| Additive | Type | Expected Effect on this compound Aggregation |

| Tetrahydrofuran (THF) | Monodentate Lewis Base | Deaggregation from higher-order aggregates to dimers and monomers. |

| Tetramethylethylenediamine (TMEDA) | Bidentate (Chelating) Lewis Base | Strong deaggregation, favoring monomeric species. |

| Lithium Chloride (LiCl) | Salt Additive | Formation of mixed aggregates, potentially altering solubility and reactivity. |

Spectroscopic Techniques for Structural Analysis (e.g., 6Li, 7Li, and 13C Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution structure and aggregation states of organolithium compounds.

6Li and 7Li NMR: Lithium has two NMR-active isotopes, 6Li (I = 1) and 7Li (I = 3/2). 6Li NMR is often preferred for detailed structural studies due to its smaller quadrupole moment, which results in sharper lines. The chemical shift of the lithium signal is sensitive to its coordination environment and the aggregation state. Different aggregates (monomers, dimers, tetramers) will have distinct 6Li chemical shifts. Furthermore, scalar coupling between 6Li and 13C can provide direct evidence for the C-Li bond and help in determining the number of carbanions directly bonded to a lithium atom within an aggregate.

13C NMR: 13C NMR provides information about the carbon skeleton of the styryl group. The chemical shift of the carbon atom bonded to lithium is particularly informative and is sensitive to the aggregation state. Changes in the 13C NMR spectrum upon addition of coordinating solvents or Lewis bases can be used to monitor deaggregation processes.

Computational Chemistry Approaches to Understand Aggregation and Dissociation (e.g., Density Functional Theory, Quantum Mechanical/Molecular Mechanical Simulations)

Computational chemistry provides valuable theoretical insights into the structures, energies, and dynamics of organolithium aggregates, complementing experimental data.

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries and relative energies of different oligomeric states (monomers, dimers, tetramers) of organolithium compounds. These calculations can help to predict the most stable aggregate in the gas phase and can be extended to solution by using continuum solvent models or by explicitly including solvent molecules in the calculation. DFT studies have been performed on various organolithium species to understand their aggregation and the effects of solvation.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: For larger systems, such as solvated aggregates, QM/MM simulations offer a computationally feasible approach. In this method, the core of the system (the organolithium aggregate) is treated with a high level of quantum mechanics, while the surrounding solvent environment is modeled using classical molecular mechanics. This allows for the study of the dynamic interactions between the solute and a large number of solvent molecules.

Mechanistic Investigations and Reactivity Patterns of Styryl Lithium

Nucleophilic Addition Reactions of (Styryl)lithium

This compound exhibits potent nucleophilic character owing to the polarized carbon-lithium bond. This reactivity is harnessed in the formation of new carbon-carbon bonds through addition to electrophilic species.

The term carbolithiation refers to the addition of an organolithium reagent across a carbon-carbon multiple bond. In the context of styrene (B11656), this reaction is fundamental to the initiation of anionic polymerization. Typically, an alkyllithium initiator, such as n-butyllithium, adds to the double bond of a styrene monomer. This process forms a new, more stable organolithium species, this compound, which is a benzylic carbanion.

The reaction is highly dependent on the solvent. In non-polar solvents like diethyl ether, the reaction is controllable and leads to the stabilized benzylic organolithium. However, in more polar solvents such as tetrahydrofuran (B95107) (THF), the polymerization of styrene proceeds rapidly. The primary role of this compound in this context is as the propagating species, where it subsequently adds to further styrene monomers, rather than acting as a discrete reagent for the carbolithiation of other unsaturated substrates. The reactivity of different organolithium initiators in the carbolithiation of styrene generally follows the order: tertiary > secondary > primary.

While the primary discussion of carbolithiation involving styrene centers on its role as the substrate, the resulting this compound anion is the active nucleophile in the subsequent polymerization steps, continuously adding across the unsaturated bonds of styrene monomers.

Functionalization Chemistry of Polythis compound Chain Ends

The living nature of polythis compound allows for the introduction of a wide array of functional groups at the polymer chain end through reactions with various electrophiles. This end-capping process is a powerful tool for the synthesis of well-defined functionalized polymers.

Epoxides are a versatile class of electrophiles for the functionalization of polythis compound. The reaction involves the nucleophilic attack of the carbanion at one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction and the formation of a lithium alkoxide. Subsequent quenching with a proton source yields a hydroxyl-terminated polymer. The efficiency of this end-capping reaction is generally high, often exceeding 95%. wikipedia.orgrug.nl

The choice of epoxide has a significant impact on the structure of the resulting functional group and the regiochemistry of the addition.

Ethylene (B1197577) Oxide: This is a commonly used epoxide for introducing a primary hydroxyl group at the chain end. The reaction is highly efficient, with functionalization yields often greater than 99%. wikipedia.org

Propylene (B89431) Oxide: The reaction with propylene oxide can introduce a secondary hydroxyl group. However, it is less efficient than with ethylene oxide, with yields around 93-94%. wikipedia.org This is partly due to a competing side reaction where the styryl anion acts as a base, abstracting a proton from the methyl group of propylene oxide. nih.govnih.gov

Styrene Oxide: Functionalization with styrene oxide offers a route to polymers with a 1,2-diphenylethanol (B1347050) end-group. The reaction outcome is highly dependent on the reaction conditions.

The regiochemistry of the epoxide ring-opening is a critical aspect, especially with unsymmetrical epoxides like propylene oxide and styrene oxide. The nucleophilic attack can occur at either the less substituted (α-attack) or the more substituted (β-attack) carbon atom of the epoxide ring.

With propylene oxide , the attack of the polythis compound anion occurs predominantly at the least sterically hindered carbon atom (α-attack), resulting in the formation of a secondary alcohol upon protonation. nih.govnih.gov Studies have shown a high degree of regioselectivity, with approximately 97% of the addition occurring at the less substituted carbon. nih.govnih.gov

In the case of styrene oxide , the regioselectivity is more complex and is influenced by both steric and electronic factors. The phenyl group can stabilize a developing negative charge on the adjacent carbon, making the more substituted carbon electronically favorable for attack. In non-polar solvents like benzene (B151609), a mixture of products is often observed. However, the addition of a polar co-solvent like tetrahydrofuran (THF) can significantly alter the product distribution. For instance, in the presence of THF, the reaction of polythis compound with styrene oxide can yield nearly equal amounts of products resulting from attack at the least hindered and the most hindered carbon atoms (approximately 53% and 47%, respectively). rug.nl

| Epoxide | Solvent System | Major Product (from attack at) | Product Distribution |

|---|---|---|---|

| Propylene Oxide | Benzene | Least Hindered Carbon | ~97% (Secondary Alcohol) |

| Styrene Oxide | Benzene | Mixture | - |

| Styrene Oxide | Benzene/THF | Mixture | ~53% (Least Hindered), ~47% (Most Hindered) |

The addition of polythis compound to a chiral epoxide can result in the formation of diastereomeric products. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the stereochemistry of the epoxide and the trajectory of the nucleophilic attack. For instance, the reaction with propylene oxide results in diastereomeric chain ends due to the presence of a chiral center in the propylene oxide unit. Similarly, the use of enantiomerically pure styrene oxide would lead to diastereomeric products. Detailed stereochemical studies often require advanced analytical techniques to differentiate and quantify the resulting stereoisomers.

Several side reactions can compete with the desired end-capping reaction, reducing the functionalization efficiency.

Dimerization: In the reaction with styrene oxide in non-polar solvents, a significant side product can be the head-to-head dimer of polystyrene. rug.nl This is proposed to occur via a single electron transfer (SET) mechanism from the polythis compound to the styrene oxide. rug.nl The resulting polystyryl radicals can then couple to form the dimer. The formation of this dimeric byproduct can be effectively suppressed by the addition of a Lewis base, such as THF. rug.nl With a sufficient amount of THF (e.g., >15 molar equivalents), the functionalization can proceed with over 99% efficiency, eliminating the dimeric product. rug.nl

Oligomerization: Another potential side reaction is the oligomerization of the epoxide, where the initially formed lithium alkoxide chain end initiates the polymerization of excess epoxide. With ethylene oxide, oligomerization is generally not significant, especially with limited equivalents of the epoxide. wikipedia.org However, with larger excesses of ethylene oxide and longer reaction times, minor amounts of oligomerization can be detected. wikipedia.org The high degree of aggregation of lithium alkoxides in hydrocarbon media generally renders them less reactive towards further polymerization. nih.gov

| Side Reaction | Contributing Factors | Mitigation Strategy |

|---|---|---|

| Dimerization (with Styrene Oxide) | Non-polar solvent (e.g., Benzene), Single Electron Transfer | Addition of a Lewis base (e.g., THF) |

| Oligomerization (with Ethylene Oxide) | Large excess of epoxide, long reaction times | Control of stoichiometry and reaction time |

| Proton Abstraction (with Propylene Oxide) | Acidity of α-protons on the epoxide | - |

Reactions with Thiirane (B1199164) Electrophiles: Distinction between Sulfur Extrusion and Ring-Opening Mechanisms

The reaction of organolithium compounds, including polythis compound, with thiiranes (also known as episulfides) can proceed through two primary mechanistic pathways: sulfur extrusion or ring-opening. While precedents with other organolithium compounds often favor a sulfur extrusion mechanism, studies involving polythis compound have demonstrated a distinct preference for the ring-opening pathway. acs.org

In a study where poly(styryl)lithiums were reacted with propylene sulfide (B99878), the resulting thiol chain-end-functionalized polymers were analyzed. acs.org Characterization by MALDI-TOF mass spectrometry confirmed that the reaction proceeds via a ring-opening mechanism. acs.org This outcome is contrary to what is typically observed for many organolithium compounds reacting with propylene sulfide, where sulfur extrusion is the dominant pathway. acs.org

Similarly, the reaction of polythis compound with ethylene sulfide also resulted in products consistent with a ring-opening mechanism, leading to quantitative thiol functionalization. acs.org However, this reaction exhibited a higher degree of oligomerization (34.6%) compared to the reaction with propylene sulfide (3.8%). acs.org The formation of thiiranes themselves can be achieved through various synthetic methods, and their subsequent reactions are of significant interest in organic synthesis. nih.govresearchgate.netresearchgate.net The ring-opening of thiiranes can be influenced by various factors, including the substituents on the thiirane ring and the nature of the nucleophile. rsc.org

The mechanistic dichotomy is significant. A ring-opening mechanism involves the nucleophilic attack of the carbanion at one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond and the formation of a lithium thiolate. In contrast, a sulfur extrusion mechanism would involve the attack at the sulfur atom, leading to the formation of an alkene and lithium sulfide. The observed regioselectivity in the ring-opening of propylene oxide with polythis compound, where the attack occurs at the least substituted carbon, provides a parallel for understanding the regiochemistry of thiirane ring-opening. acs.org

Reactions with Halogenated Quenching Agents

This compound reagents readily react with halogenated quenching agents in what is known as a lithium-halogen exchange reaction. This process is a powerful tool for the formation of new carbon-halogen bonds and is characterized by its rapid nature, often occurring at very low temperatures. researchgate.netharvard.edu The mechanism of the lithium-halogen exchange is believed to proceed through the formation of an "ate-complex" intermediate. harvard.edu

This reactivity is particularly useful for introducing functionality to the styryl moiety. For instance, the reaction of this compound intermediates with iodomethane (B122720) results in the formation of the corresponding methylated styryl product. acs.orgnih.gov The configuration of the double bond is typically retained throughout this process. acs.org

The choice of the halogenated agent and the reaction conditions can influence the outcome. Side reactions, such as Wurtz-Fittig type coupling between the newly formed organolithium and the cogenerated alkyl halide, can occur, especially at warmer temperatures. researchgate.net The lithium-halogen exchange is generally faster than competing side reactions like proton transfer or addition reactions. harvard.edu

Other Electrophilic Trapping Strategies

Beyond halogenated compounds, this compound intermediates can be trapped with a variety of other electrophiles, showcasing their versatility in organic synthesis. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Common electrophilic trapping agents include:

Chlorotrimethylsilane (B32843): This reagent is used to introduce a trimethylsilyl (B98337) group onto the styryl framework. The reaction of this compound with chlorotrimethylsilane produces substituted styryl silanes in moderate to good yields, with retention of the double bond's configuration. acs.orgnih.gov

Dimethyl sulfate: This electrophile is effective for methylation, providing an alternative to iodomethane. acs.orgnih.gov

Carbonyl compounds: Aldehydes and ketones react with this compound to form the corresponding secondary and tertiary alcohols, respectively. arkat-usa.org

The efficiency and selectivity of these trapping reactions can be influenced by factors such as the solvent, temperature, and the presence of additives.

Chemoselective Reactivity in the Presence of Diverse Functional Groups

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups within the same molecule. taylorandfrancis.comyoutube.com this compound, as a potent nucleophile and base, exhibits interesting chemoselective behavior. Its high reactivity means that in a molecule with multiple electrophilic sites or acidic protons, careful control of reaction conditions is often necessary to achieve the desired outcome.

The reactivity of organolithium reagents is such that they will readily react with acidic protons from functional groups like alcohols, amines, and even some C-H bonds, before adding to less reactive electrophilic centers like esters or amides. mt.com For instance, in the presence of a ketone and an ester, an organolithium reagent will typically react preferentially with the more electrophilic ketone. youtube.com

The concept of protecting groups is often employed to manage chemoselectivity in reactions involving highly reactive organometallic reagents like this compound. youtube.com By temporarily masking a more reactive functional group, the reagent can be directed to react at the desired, less reactive site.

Transmetalation Reactions Involving this compound Species

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org It is a particularly valuable method for the preparation of this compound reagents that might be difficult to synthesize via other routes. acs.orgnih.gov

A common and effective method for generating this compound is through a tin-lithium exchange reaction. acs.orgarkat-usa.org This involves reacting a styrylstannane, such as a β-tributyl(styryl)stannane, with an organolithium reagent like n-butyllithium (n-BuLi). acs.orgnih.gov This transmetalation is typically rapid and clean, yielding the this compound intermediate while retaining the stereochemistry of the double bond. acs.orgarkat-usa.org This method is advantageous as it avoids the formation of acetylenic byproducts or 1,4-diphenylbutadiene, which can be issues in other preparative methods. acs.org

The resulting this compound can then be used in situ for subsequent reactions with electrophiles. acs.orgnih.gov Furthermore, this compound itself can participate in transmetalation reactions with other metal salts to generate different organometallic reagents, such as organocuprates, which may exhibit different reactivity profiles. rsc.org The principles of transmetalation are also central to many cross-coupling reactions, such as the Stille reaction, where an organotin compound transfers its organic group to a palladium catalyst. harvard.edu

Advanced Applications of Styryl Lithium in Polymer Science and Materials Chemistry

Fabrication of Precision Polymer Architectures via Living Anionic Polymerization

Living anionic polymerization initiated by organolithium compounds is a premier technique for creating polymers with well-defined structures. When styrene (B11656) is polymerized using an initiator like sec-butyllithium (B1581126) in a non-polar solvent, a "living" poly(styryl)lithium chain is formed. The key characteristic of this process is the absence of termination and chain transfer reactions, meaning the anionic chain end remains active until intentionally quenched. This "living" characteristic is fundamental to fabricating precision polymer architectures.

A significant advantage of living anionic polymerization is the ability to produce polymers with predictable molecular weights and a very narrow molecular weight distribution (low polydispersity). The number-average molecular weight (Mn) is directly determined by the stoichiometry of the reaction, specifically the molar ratio of the monomer (styrene) to the initiator (sec-butyllithium). semanticscholar.org This relationship allows for precise tuning of the polymer chain length.

The resulting polymers exhibit a Poisson distribution of molecular weights, leading to polydispersity indices (PDI = Mw/Mn) that are typically very close to 1.0, often ≤ 1.1. semanticscholar.org This indicates a high degree of uniformity in the chain lengths within the polymer sample. The ability to control these parameters is crucial for applications where polymer properties are highly dependent on molecular weight and its distribution. For instance, studies on the living anionic terpolymerization of 1,3-pentadiene (B166810) with styrene derivatives have yielded polymers with high molecular weights and very narrow molecular weight distributions (PDI = 1.08). nih.gov

Below is a table illustrating the control over molecular weight and polydispersity in the synthesis of polystyrene via living anionic polymerization.

| Target M_n ( g/mol ) | Monomer/Initiator Ratio | Solvent | PDI (M_w/M_n) | Reference |

| 1,200 | Varies | Benzene (B151609) | 1.06 | uakron.edu |

| 1,900 | Varies | Benzene | 1.08 | acs.org |

| 25,500 | Varies | Cyclohexane | 1.08 | nih.gov |

This table is interactive and represents typical data from living anionic polymerization of styrene.

The reactive carbanion at the terminus of living polythis compound chains provides an ideal site for introducing a wide array of functional groups. This process, known as terminal end-group functionalization, is achieved by reacting the living polymer with specific electrophilic reagents prior to termination. This method is highly efficient for producing polymers with one or more specific end-groups. encyclopedia.pub

Common functionalizing agents include:

Epoxides: Reaction with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide introduces hydroxyl (-OH) groups at the chain end. acs.orgcapes.gov.br For example, the reaction of polythis compound with ethylene oxide in benzene proceeds quantitatively (>99%) to yield the corresponding hydroxyethylated polymer. capes.gov.br Similarly, functionalization with styrene oxide can produce hydroxyl-terminated polystyrene, although side reactions leading to dimers or trimers can occur. acs.org

Carbon Dioxide: Carbonation of polythis compound with CO2 followed by acidification yields a carboxylic acid (-COOH) terminal group. acs.org

Silanes: Chlorosilane derivatives can be used to introduce silicon-containing functionalities. For instance, reaction with 3-chloropropylmethyldichlorosilane (B1585121) can be used to introduce a chloro group that can be subsequently converted to an azide (B81097) for "click" chemistry applications. researchgate.net

The ability to introduce specific functionalities at the chain end is critical for creating telechelic polymers, macromonomers, and precursors for more complex structures like block and star copolymers.

The most powerful application of living polymerization is the synthesis of block copolymers through the sequential addition of different monomers. encyclopedia.pub After the polymerization of styrene is complete, the resulting polythis compound macroinitiator can initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. umn.edu

The order of monomer addition is crucial and depends on the relative nucleophilicity of the propagating chain ends. encyclopedia.pub Polythis compound is capable of initiating the polymerization of various monomers, including:

Dienes: Isoprene and butadiene are commonly polymerized by polythis compound to create important thermoplastic elastomers like polystyrene-block-polyisoprene or polystyrene-block-polybutadiene. umn.edudtic.milmdpi.com

Methacrylates: Monomers like methyl methacrylate (B99206) can be polymerized, though it often requires specific conditions or capping agents to prevent side reactions.

Cyclic Siloxanes: Monomers such as hexamethylcyclotrisiloxane (B157284) can be polymerized by polythis compound to form polystyrene-block-poly(dimethylsiloxane) copolymers. wisc.eduacs.org

This method allows for precise control over the length of each block, resulting in well-defined block copolymers with narrow polydispersity.

| Block Copolymer | First Monomer | Second Monomer | Initiator | PDI (M_w/M_n) |

| Polystyrene-b-Polyisoprene | Styrene | Isoprene | sec-BuLi | < 1.1 |

| Polystyrene-b-Polybutadiene | Styrene | Butadiene | n-BuLi | ~1.05 |

| Polystyrene-b-Poly(methylphenylsilylene) | Styrene | Tetramethyltetraphenylcyclotetrasilane | sec-BuLi | ~1.1 |

| Polystyrene-b-Poly(dimethylsiloxane) | Styrene | Hexamethylcyclotrisiloxane | sec-BuLi | < 1.1 |

This interactive table showcases examples of block copolymers synthesized using polythis compound as a macroinitiator.

Living polythis compound chains serve as ideal "arms" for the synthesis of star-shaped polymers and other complex architectures. kinampark.comkinampark.com The two primary strategies for synthesizing star polymers are the "arm-first" and "core-first" methods. illinois.edunih.gov

In the "arm-first" approach, pre-formed linear polythis compound chains are reacted with a multifunctional linking agent. illinois.edu Common linking agents include:

Chlorosilanes: Reagents like silicon tetrachloride or trichloromethylsilane can link four or three polymer arms, respectively.

Divinylbenzene (DVB): Adding a small amount of DVB to living polythis compound leads to the formation of a microgel core from which multiple polystyrene arms radiate. encyclopedia.pub

Polyhedral Oligomeric Silsesquioxanes (POSS): Functionalized POSS cages, such as octavinyl-POSS, can act as highly efficient cores. The reaction of polythis compound with octavinyl-POSS in benzene proceeds rapidly to form well-defined eight-arm star polymers. uakron.eduacs.orgacs.org

This method allows for the creation of star polymers with a high number of arms and well-controlled arm molecular weight. uakron.eduacs.org For example, reacting polythis compound (Mn = 1.2 kg/mol , PDI = 1.06) with octavinyl-POSS yielded an eight-arm star polymer. uakron.edu

Polythis compound as a Macroinitiator for Diverse Monomers

Beyond sequential monomer addition for block copolymers, polythis compound can be transformed into macroinitiators for other types of polymerization. This involves an end-capping reaction that converts the carbanionic end into a group capable of initiating a different polymerization mechanism, a process known as site transformation.

For example, polythis compound can be end-capped with ethylene oxide to create a hydroxyl-terminated polystyrene. capes.gov.br This hydroxyl group can then be further modified to create a macroinitiator for atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). This approach dramatically expands the range of monomers that can be incorporated into complex structures with polystyrene, bridging the gap between different polymerization techniques. harth-research-group.org For instance, a polystyrene macroinitiator can be used to initiate the chain-growth polycondensation of an aromatic polyamide. acs.org

Development of Advanced Polymer-Based Materials (e.g., Functional Polymers for Electrolytes in Lithium-Ion Batteries, focusing on the polymer scaffold)

The precise control offered by this compound chemistry is instrumental in designing advanced functional materials, particularly for energy applications like lithium-ion batteries. a-star.edu.sg A key area of research is the development of solid polymer electrolytes (SPEs) and single-ion conducting polymer electrolytes to replace flammable liquid electrolytes, thereby enhancing battery safety. mdpi.comoaepublish.com

Polystyrene provides a rigid, mechanically stable, and electrochemically robust scaffold for these materials. mdpi.com By creating block copolymers containing a conductive block (like poly(ethylene oxide)) and a structural polystyrene block, researchers can engineer materials that possess both good mechanical properties and sufficient ionic conductivity.

A more advanced strategy involves the synthesis of single-ion conductors, where the anion is covalently attached to the polymer backbone, allowing only the Li⁺ cations to be mobile. researchgate.net This is achieved by functionalizing the polystyrene block. For example, a poly(ethylene-ran-butylene)-block-polystyrene (SEBS) copolymer can be synthesized and the styrene units subsequently functionalized with lithium benzenesulfonylimide groups. mdpi.com This creates a polymer where the anions are fixed to the scaffold. Such materials exhibit high lithium-ion transference numbers (TLi+ > 0.7), which helps to prevent the formation of lithium dendrites and improves battery performance and longevity. mdpi.com The resulting gel polymer electrolyte can exhibit an ionic conductivity of 0.6 mS·cm⁻¹ at room temperature and is electrochemically stable up to 4.1 V. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (styryl)lithium, and how can reproducibility be ensured?

- Methodological Answer : Synthesize this compound under inert atmospheres (e.g., argon) using stoichiometrically controlled alkyllithium reagents and styrene derivatives. Ensure reproducibility by documenting solvent purity (e.g., THF dried over Na/benzophenone), reaction temperature (−78°C to room temperature), and quenching methods. Cross-validate yields via titration (e.g., Gilman test) and NMR spectroscopy . For reproducibility, include step-by-step procedures in the main manuscript and supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and NMR shifts to confirm bonding patterns (e.g., vinylic protons at δ 5–7 ppm, Li coordination).

- X-ray crystallography : For crystalline derivatives, compare bond lengths and angles with literature data.

- Titration : Quantify active lithium content using standardized electrophilic quenchers.

Purity is validated via elemental analysis and absence of residual styrene in GC-MS .

Q. What are the primary challenges in handling and storing this compound, and what safety protocols are essential?

- Methodological Answer : this compound is pyrophoric and moisture-sensitive. Store in rigorously dried solvents (e.g., THF) at low temperatures (−20°C) under inert gas. Use flame-resistant labware and Schlenk-line techniques. Safety protocols must align with institutional SOPs for organolithium compounds, including emergency quenching procedures (e.g., isopropanol/CO baths) and fume hood use .

Advanced Research Questions

Q. How can competing reaction pathways involving this compound be systematically analyzed to determine dominant mechanisms?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., /) to track intermediates. Compare experimental data with DFT calculations to identify transition states. Use competitive experiments with substituted styrenes to assess electronic/steric effects on pathway selectivity .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound reactivity?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models (e.g., DFT functionals like B3LYP-D3) against experimental kinetics.

- Testing solvent effects explicitly in simulations (e.g., PCM models for THF vs. ethers).

- Re-examining assumptions in computational setups (e.g., monomer vs. aggregated species). Publish raw data and computational parameters in supplementary materials for peer validation .

Q. How can solvent effects and temperature gradients be quantitatively modeled to predict this compound’s stability in complex reaction systems?

- Methodological Answer : Use Arrhenius plots to quantify decomposition rates across solvents (e.g., THF vs. DME). Pair with MD simulations to model solvation shells and Li coordination dynamics. Correlate stability metrics (half-life) with solvent donor numbers and dielectric constants. Experimental validation via in situ IR spectroscopy is critical .

Q. What statistical approaches are recommended for optimizing this compound reaction yields while minimizing side-product formation?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., stoichiometry, temperature, solvent ratios). Use response surface methodology (RSM) to identify optimal conditions. Quantify side products via HPLC or GC-MS and integrate results into multivariate regression models. Ensure statistical power by repeating trials (n ≥ 3) and reporting confidence intervals .

Guidelines for Data Interpretation and Reporting

- Addressing Data Contradictions : When spectroscopic or kinetic data conflict with literature, re-examine experimental conditions (e.g., moisture levels, Li contamination) and compare with structurally analogous compounds. Use systematic error analysis and cite conflicting studies transparently in the discussion .

- Ethical and Reproducibility Standards : Adhere to journal requirements for raw data submission (e.g., crystallographic .cif files, NMR spectra) and cite primary literature for known compounds. Avoid over-interpreting inconclusive data; instead, propose follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.